2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid
CAS No.:
Cat. No.: VC17953512
Molecular Formula: C21H20F3NO4
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20F3NO4 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid |
| Standard InChI | InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27) |
| Standard InChI Key | NAIQNWYIKLQKMG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Molecular Features
Molecular Composition
The compound’s molecular formula is C21H20F3NO4, with a molecular weight of 407.4 g/mol. Its structure comprises a pentanoic acid backbone substituted with a methylamino group protected by an Fmoc moiety at the second carbon and a trifluoromethyl group at the fifth carbon. The Fmoc group consists of a fluorenyl ring system linked via a methoxycarbonyl group, which sterically shields the amino functionality during synthetic procedures .
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s primary utility lies in its reversible protection of amino groups during SPPS. Under mild basic conditions (e.g., 20% piperidine in dimethylformamide), the Fmoc moiety is cleaved via β-elimination, regenerating the free amine for subsequent coupling reactions . This orthogonal protection strategy allows for the sequential assembly of complex peptides with minimal side reactions.
Modulation of Peptide Properties
Incorporation of the trifluoromethyl group into peptide sequences alters their physicochemical properties. The strong electron-withdrawing effect of the -CF3 group increases the peptide’s resistance to enzymatic degradation and enhances membrane permeability, making such analogs promising candidates for drug development . For example, trifluorinated peptides have shown improved pharmacokinetic profiles in preclinical studies targeting G-protein-coupled receptors (GPCRs) .
Chemical Stability and Reactivity
Stability Under Acidic and Basic Conditions
The trifluoromethyl group confers exceptional stability to both acidic and basic environments. In contrast to conventional alkyl groups, the C–F bonds in the -CF3 substituent resist hydrolysis, enabling the compound to withstand harsh deprotection conditions (e.g., trifluoroacetic acid treatment) commonly used in peptide synthesis .
Spectroscopic and Analytical Data
NMR Spectroscopy
The NMR spectrum of the compound displays distinct signals for the fluorenyl protons (δ 7.78–7.29 ppm) and the methylene groups adjacent to the trifluoromethyl moiety (δ 2.10–1.80 ppm). The NMR spectrum exhibits a singlet at approximately δ -70 ppm, consistent with the -CF3 group’s isotropic shielding .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 407.4 [M+H], aligning with the theoretical molecular weight. Fragmentation patterns reveal successive loss of the Fmoc group (-222 Da) and decarboxylation (-44 Da), providing definitive evidence of the compound’s structure .
Industrial and Regulatory Considerations
Scalable Production
The adoption of dynamic kinetic resolution (DKR) has enabled the synthesis of multi-gram quantities of enantiomerically pure Fmoc-amino acids, reducing production costs and facilitating industrial-scale applications .
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